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molecular formula C11H9BrO3 B043491 4-Bromomethyl-7-methoxycoumarin CAS No. 35231-44-8

4-Bromomethyl-7-methoxycoumarin

Cat. No. B043491
M. Wt: 269.09 g/mol
InChI Key: CTENSLORRMFPDH-UHFFFAOYSA-N
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Patent
US04302438

Procedure details

10 g of 4-bromomethyl-7-methoxycoumarin [produced according to Secrist et al., Biochem. Biophys. Res. Commun., 45, 1262 (1971)] are heated to boiling for 2.5 hours under reflux in 40 ml of glacial acetic acid together with 6 g of calcium acetate (free of water). The solution is brought to dryness in vacuo. The residue is heated to boiling in 50 ml of ethanol and 50 ml of concentrated hydrochloric acid for 1.5 hours under reflux. The volatile components are removed under reduced pressure. The residue is dissolved in chloroform. The resulting solution is made free of acids by extraction with diluted aqueous ammoniac and water and dried over annealed potassium carbonate. After removing the chloroform in vacuo, the residue is recrystallized from ethylacetate. In this manner 1.9 g (24.8 percent of the theoretically-calculated amount) of the title compound with a melting point of 179° to 182° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
calcium acetate
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC[C:3]1[C:12]2[C:7](=[CH:8][C:9](OC)=[CH:10][CH:11]=2)OC(=O)C=1.[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2].[C:21]([O-])(=[O:23])C.Cl>C(O)(=O)C.C(O)C>[OH:23][C:21]1[C:9]2[C:10](=[CH:11][C:12]([CH3:3])=[CH:7][CH:8]=2)[O:18][C:16](=[O:19])[CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CC(OC2=CC(=CC=C12)OC)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
calcium acetate
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The residue is heated
CUSTOM
Type
CUSTOM
Details
The volatile components are removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is made free of acids by extraction with diluted aqueous ammoniac and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over annealed potassium carbonate
CUSTOM
Type
CUSTOM
Details
After removing the chloroform in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethylacetate

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1=CC(OC2=CC(=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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